Cas no 901766-67-4 (methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate)

Methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate is a synthetic organic compound featuring a conjugated butenoate ester linked to a methoxynaphthalene moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and fine chemical synthesis. The presence of the methoxy group enhances solubility in organic solvents, while the α,β-unsaturated ester functionality allows for further derivatization via Michael additions or other nucleophilic reactions. Its well-defined stereochemistry (E-configuration) ensures consistency in synthetic pathways. The compound is typically used in research settings for developing bioactive molecules, leveraging its naphthalene core for aromatic interactions. Proper handling under inert conditions is recommended due to potential sensitivity to light and air.
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate structure
901766-67-4 structure
Product name:methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
CAS No:901766-67-4
MF:C16H16O3
MW:256.296444892883
CID:6439290
PubChem ID:15166127

methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
    • 2-Butenoic acid, 3-(6-methoxy-2-naphthalenyl)-, methyl ester, (2E)-
    • Inchi: 1S/C16H16O3/c1-11(8-16(17)19-3)12-4-5-14-10-15(18-2)7-6-13(14)9-12/h4-10H,1-3H3/b11-8+
    • InChI Key: VVRPZSLCXRAQQM-DHZHZOJOSA-N
    • SMILES: C(OC)(=O)/C=C(/C1=CC=C2C(=C1)C=CC(OC)=C2)\C

Experimental Properties

  • Density: 1.122±0.06 g/cm3(Predicted)
  • Melting Point: 102-104 °C
  • Boiling Point: 397.5±11.0 °C(Predicted)

methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1459604-50mg
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
901766-67-4
50mg
$612.0 2023-09-29
Enamine
EN300-1459604-1.0g
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
901766-67-4
1g
$0.0 2023-06-06
Enamine
EN300-1459604-500mg
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
901766-67-4
500mg
$699.0 2023-09-29
Enamine
EN300-1459604-2500mg
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
901766-67-4
2500mg
$1428.0 2023-09-29
Enamine
EN300-1459604-100mg
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
901766-67-4
100mg
$640.0 2023-09-29
Enamine
EN300-1459604-1000mg
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
901766-67-4
1000mg
$728.0 2023-09-29
Enamine
EN300-1459604-10000mg
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
901766-67-4
10000mg
$3131.0 2023-09-29
Enamine
EN300-1459604-5000mg
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
901766-67-4
5000mg
$2110.0 2023-09-29
Enamine
EN300-1459604-250mg
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
901766-67-4
250mg
$670.0 2023-09-29

Additional information on methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate

Comprehensive Overview of Methyl (2E)-3-(6-Methoxynaphthalen-2-yl)but-2-enoate (CAS No. 901766-67-4)

Methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate, with the CAS number 901766-67-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This ester derivative, characterized by its naphthalene core and α,β-unsaturated ester functionality, serves as a versatile intermediate in synthetic chemistry. Its unique structural features, including the methoxy group at the 6-position of the naphthalene ring and the conjugated double bond, make it a valuable building block for designing bioactive molecules and advanced materials.

The compound's molecular formula C16H16O3 and molecular weight of 256.30 g/mol reflect its moderate polarity, which influences its solubility in organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Researchers often exploit its photophysical properties, as the naphthalene moiety contributes to UV absorption, making it relevant in fluorescence-based applications and organic electronics. Recent studies highlight its potential in developing OLED materials and molecular probes for bioimaging, aligning with the growing demand for sustainable optoelectronic devices.

In pharmaceutical contexts, methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate has been investigated as a precursor for anti-inflammatory agents and kinase inhibitors. The α,β-unsaturated ester group enables Michael addition reactions, a key step in constructing complex heterocycles. This reactivity aligns with current trends in fragment-based drug design (FBDD), where small molecules like this are used to target protein-protein interactions. Notably, its structural similarity to naproxen derivatives has spurred interest in modifying its scaffold for improved bioavailability and metabolic stability.

From a synthetic perspective, the compound is typically prepared via Horner-Wadsworth-Emmons (HWE) olefination or Knoevenagel condensation, using 6-methoxy-2-naphthaldehyde as a starting material. Optimizing these routes for green chemistry principles—such as reducing solvent waste or employing biocatalysts—has become a focal point, reflecting broader industry shifts toward sustainable synthesis. Analytical characterization relies on techniques like HPLC, NMR spectroscopy, and mass spectrometry, with purity thresholds exceeding 98% for most research applications.

Emerging applications of CAS 901766-67-4 include its use in metal-organic frameworks (MOFs) for gas storage and in covalent organic frameworks (COFs) for catalysis. Its planar naphthalene unit facilitates π-π stacking, a property leveraged in designing porous materials for carbon capture—a hot topic in climate change mitigation. Additionally, its chromophore properties are being explored in dye-sensitized solar cells (DSSCs), addressing the global push for renewable energy solutions.

Safety and handling of methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate follow standard laboratory protocols for non-hazardous organics. While not classified as acutely toxic, precautions like glove use and fume hood ventilation are recommended during synthesis. Storage at 2–8°C under inert atmosphere prolongs stability, preventing degradation of the alkene moiety. These protocols align with ISO 9001 and REACH compliance standards, critical for industrial-scale production.

The commercial availability of 901766-67-4 through specialty chemical suppliers has expanded, driven by demand from contract research organizations (CROs) and academic labs. Pricing trends correlate with purity grades, with GC-MS validated samples commanding premiums. Future research directions may explore its enantioselective synthesis or incorporation into biodegradable polymers, tapping into circular economy initiatives. As interdisciplinary applications grow, this compound exemplifies how small-molecule intermediates bridge gaps between chemistry, biology, and materials science.

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